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Compound of Interest

Compound Name: Driselase

Cat. No.: B13393941 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the inactivation of Driselase following plant and fungal protoplasting

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary method for stopping the Driselase reaction after protoplast formation?

The most common and recommended method to halt the enzymatic activity of Driselase is not

direct inactivation, but rather the physical removal of the enzyme solution from the protoplast

suspension. This is achieved through a series of washing and centrifugation steps. This

process is critical to prevent over-digestion and maintain protoplast viability.[1][2][3]

Q2: Is it possible to inactivate Driselase using heat?

While heat can denature and inactivate enzymes, this method is generally not recommended

for protoplasting procedures. Driselase has an optimal temperature range of 40°C to 50°C.[4]

Applying temperatures high enough to cause rapid inactivation (e.g., 65°C or higher) would

likely cause irreversible damage to the fragile protoplasts, leading to low viability.[5]

Q3: Are there chemical inhibitors that can be used to inactivate Driselase?
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Driselase activity can be inhibited by substances such as heavy metals, detergents, and

organic solvents.[4] However, these are generally not used to stop the reaction in standard

protoplasting protocols because they can be toxic to the protoplasts and interfere with

downstream applications. The preferred method is to wash the enzymes away using a suitable

buffer.

Q4: What is a suitable wash solution for removing Driselase?

An effective wash solution should be isotonic to the protoplasts to prevent them from bursting

or shrinking. A commonly used solution is the W5 solution, which contains CaCl₂, NaCl, KCl,

and MES buffer.[6] Commercially available "Plant Protoplast Digest/Wash Solutions" are also

formulated for this purpose.[3][7] The key is to maintain the correct osmotic pressure, often

using mannitol or sorbitol as an osmotic stabilizer.[1][8]

Q5: How many times should I wash the protoplasts after digestion?

Most protocols recommend washing the protoplasts at least two to three times to ensure the

complete removal of Driselase and other enzymes.[2][6] The effectiveness of the washing can

be confirmed by observing healthy, spherical protoplasts under a microscope after the final

wash.
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Issue Possible Cause(s) Recommended Solution(s)

Protoplasts appear lysed or

burst after washing.

The wash solution has

incorrect osmolarity

(hypotonic).

Ensure the wash solution's

osmolarity matches the

enzyme solution. Use a proven

formulation like W5 or a

commercial wash solution

containing an appropriate

concentration of an osmotic

stabilizer (e.g., 0.4 M - 0.8 M

mannitol).[9]

Excessive mechanical stress

during resuspension or

centrifugation.

Handle protoplasts gently. Use

wide-bore pipette tips for

resuspension. Centrifuge at

low speeds (e.g., 50-100 x g)

for short durations (3-5

minutes).[2][8]

Low yield of protoplasts after

washing steps.

Protoplast pellet was

accidentally discarded with the

supernatant.

Be careful when aspirating the

supernatant after

centrifugation. The protoplast

pellet can be loose and easily

disturbed.

Incomplete digestion leading to

loss of cells during filtration.

Optimize the enzyme

concentration and incubation

time. Ensure the tissue is

sufficiently digested before

proceeding to the washing

steps.[10]

Protoplasts clump together.
Presence of DNA from lysed

cells.

Add DNase I to the wash

solution to break down

extracellular DNA.

Undigested tissue fragments

remaining in the suspension.

Ensure proper filtration through

a nylon mesh (e.g., 50-100

µm) before the first
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centrifugation step to remove

larger debris.[1][2]

Protoplasts do not regenerate

a cell wall or fail to divide.

Residual enzyme activity is

stressing or damaging the

cells.

Increase the number of

washing steps to four or five to

ensure all traces of Driselase

are removed.

The wash solution is missing

key ions required for

membrane stability.

Use a comprehensive wash

solution like W5, which

contains calcium ions (CaCl₂)

known to improve membrane

integrity.[6]

Experimental Protocols
Protocol: Standard Protoplast Washing for Driselase
Removal
This protocol outlines the standard procedure for removing Driselase from a protoplast

suspension after enzymatic digestion.

Filtration: Once the digestion is complete (as assessed by microscopic observation of

spherical protoplasts), gently pass the entire suspension through a sterile nylon mesh filter

(50-100 µm pore size) into a sterile centrifuge tube. This removes large, undigested cellular

debris.[1][2]

First Centrifugation: Centrifuge the filtered suspension at a low speed (e.g., 100 x g) for 5

minutes in a swinging bucket rotor to pellet the protoplasts.[3]

Supernatant Removal: Carefully remove the supernatant, which contains the Driselase,

using a pipette. Be cautious not to disturb the soft protoplast pellet.

First Wash: Gently resuspend the protoplast pellet in 10 mL of a sterile, isotonic wash

solution (e.g., W5 solution or a commercial equivalent). Use a wide-bore pipette tip to

minimize mechanical stress.

Second Centrifugation: Repeat the centrifugation step (100 x g for 5 minutes).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://mcdaniellab.biology.ufl.edu/wp-content/uploads/sites/37/Protoplast-isolation-and-regeneration.pdf
https://www.serva.de/www_root/documents/Protoplast%20Preparation_1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8357238/
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://mcdaniellab.biology.ufl.edu/wp-content/uploads/sites/37/Protoplast-isolation-and-regeneration.pdf
https://www.serva.de/www_root/documents/Protoplast%20Preparation_1.pdf
https://www.researchgate.net/profile/Majid-Ibrahim/post/I-am-trying-to-regenerate-plants-from-isolated-protoplasts-but-after-the-first-division-the-cells-die-Any-good-protocols-for-protoplast-culture/attachment/5a5904dab53d2f0bba4af0cf/AS%3A582051864354816%401515783386754/download/d9692bul.pdf
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subsequent Washes: Repeat steps 3, 4, and 5 for a total of two to three washes to ensure

thorough removal of the enzyme.

Final Resuspension: After the final wash, resuspend the protoplast pellet in a suitable

medium for your downstream application at the desired density.

Viability Check: Assess protoplast viability using a method like Fluorescein Diacetate (FDA)

staining to ensure the washing process was not detrimental.[11][12]

Visual Workflow
Below is a diagram illustrating the logical workflow for inactivating (removing) Driselase after

the protoplasting procedure.
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Caption: Workflow for removing Driselase via washing and centrifugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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